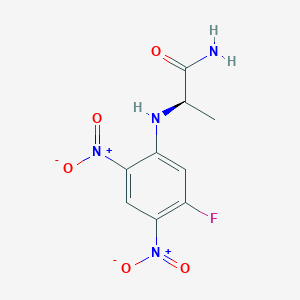

FDNP-D-ALA-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is a chiral compound that has garnered interest in various scientific fields due to its unique structural and chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2,4-dinitroaniline and ®-2-bromopropanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems and continuous flow reactors.

化学反応の分析

Types of Reactions

®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The fluorine atom and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

科学的研究の応用

Analytical Chemistry

Role in Chiral Separation:

FDNP-D-ALA-NH2 is primarily used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). It facilitates the formation of diastereomeric derivatives from racemic mixtures of amino acids, which can then be effectively separated based on their retention times.

Case Study: HPLC Analysis of Amino Acids

A study demonstrated the effectiveness of this compound in separating DL-amino acids. The derivatives formed were analyzed using HPLC, resulting in distinct peaks for each diastereomer, thus allowing for accurate quantification and identification.

| Amino Acid | Retention Time (min) | Diastereomeric Pair |

|---|---|---|

| Alanine | 11.693 | D-Ala / L-Ala |

| Phenylalanine | 22.282 | D-Phe / L-Phe |

| Valine | 17.376 | D-Val / L-Val |

Biochemical Applications

Study of Enzyme Interactions:

this compound is instrumental in studying enzyme kinetics and protein modifications. By forming stable complexes with enzymes, researchers can assess the impact of various amino acids on enzymatic activity.

Case Study: Enzyme Activity Modulation

In vitro studies showed that this compound could inhibit specific enzymes involved in amino acid metabolism. This modulation was observed through changes in metabolic flux within cellular systems.

Pharmaceutical Development

Therapeutic Potential:

The compound has been explored as a precursor in drug development due to its ability to modify amino acids and peptides, which are critical components in therapeutic agents.

Case Study: Drug Interaction Studies

Research indicated that derivatives formed using this compound exhibited enhanced binding affinity to target receptors compared to their unmodified counterparts. This suggests potential applications in designing more effective pharmaceuticals.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used to synthesize specialty chemicals with specific properties tailored for various applications, including agrochemicals and materials science.

Biochemical Pathways:

The compound's mechanism involves influencing biochemical pathways related to protein synthesis and metabolism, thereby affecting cellular functions such as gene expression and signaling pathways.

作用機序

The mechanism by which ®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorinated aromatic ring and dinitrophenyl group enable it to bind to specific sites, influencing biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

®-2-((5-Chloro-2,4-dinitrophenyl)amino)propanamide: Similar structure but with a chlorine atom instead of fluorine.

®-2-((5-Bromo-2,4-dinitrophenyl)amino)propanamide: Contains a bromine atom in place of fluorine.

®-2-((5-Methyl-2,4-dinitrophenyl)amino)propanamide: Features a methyl group instead of fluorine.

Uniqueness

®-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

FDNP-D-ALA-NH2, or Nα-(2,4-dinitro-5-fluorophenyl)-D-alanine amide, is a derivative of D-alanine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily recognized for its role as a chiral derivatizing agent in amino acid analysis, but emerging research suggests it may have broader implications in biological systems.

This compound is characterized by its unique structure, which includes a dinitrophenyl moiety that enhances its reactivity and ability to form stable derivatives with amino acids. Its molecular formula is C10H10N4O4F, with a melting point ranging between 173-177°C and a density of 1.469 g/cm³ .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. The compound's ability to interact with bacterial cell membranes may disrupt their integrity, leading to cell death. This property is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.

Enantiomeric Separation

This compound is widely used as a chiral derivatizing agent to facilitate the separation of enantiomers in amino acid analysis via high-performance liquid chromatography (HPLC). This application is crucial for understanding the biological roles of different amino acid stereoisomers, which can have significantly different physiological effects .

Case Studies

- Chiral Analysis in Biological Tissues : A study utilized this compound to derivatize D-amino acids present in biological tissues. This approach allowed for the effective separation and quantification of these amino acids, providing insights into their roles in metabolic pathways .

- Antioxidant Activity : Preliminary investigations suggest that this compound may possess antioxidant properties, potentially contributing to cellular protection against oxidative stress. This activity could be beneficial in therapeutic contexts, particularly for conditions associated with oxidative damage .

- Cytotoxicity Studies : Research has explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

(2R)-2-(5-fluoro-2,4-dinitroanilino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLBHLFDJOJGP-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。